molecular formula C7Cl5N B042970 Pentachlorobenzonitrile CAS No. 20925-85-3

Pentachlorobenzonitrile

Cat. No. B042970
CAS RN: 20925-85-3
M. Wt: 275.3 g/mol
InChI Key: INICGXSKJYKEIV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pentachlorobenzonitrile has been optimized to achieve high yields and purity. Xiao Xiu-rong (2009) detailed an improved process using a pesticide fixed bed production line, resulting in a yield of 91.60% and purity of 96.50% under specific conditions (Xiao Xiu-rong, 2009).

Molecular Structure Analysis

The structure of pentachlorobenzonitrile and related compounds has been explored through X-ray diffraction and other spectroscopic methods. Sharutin and Sharutina (2014) synthesized triphenylbismuth bis(pentachlorobenzoate) and analyzed its molecular structure, revealing a distorted trigonal bipyramidal coordination around bismuth atoms (Sharutin & Sharutina, 2014).

Chemical Reactions and Properties

Pentachlorobenzonitrile undergoes various chemical reactions, leading to the formation of novel compounds. For example, its reaction with benzylmagnesium chloride yields pentabenzyltantalum, showcasing its reactivity and application in synthesizing metal-organic complexes (Groysman et al., 2003).

Physical Properties Analysis

The physical properties of pentachlorobenzonitrile and derivatives, such as melting points, boiling points, and solubility, are crucial for their application in material science and chemistry. These properties are determined through experimental measurements and contribute to understanding the compound's behavior in various conditions.

Chemical Properties Analysis

The chemical properties of pentachlorobenzonitrile, including its reactivity, stability, and interactions with other substances, are studied to explore its potential applications. Wakefield and Wright (1970) investigated the cycloaddition reactions of pentachlorobenzonitrile N-oxide, highlighting its reactivity and potential for synthesizing isoxazolines and isoxazoles (Wakefield & Wright, 1970).

Scientific Research Applications

  • Biotransformation in Microorganisms : A study by Murphy, Drotar, and Fall (1982) demonstrated that Tetrahymena thermophila can metabolize pentachloronitrobenzene into less harmful compounds, potentially reducing its environmental impact (Murphy, Drotar, & Fall, 1982).

  • Chemical Composition and Toxicity : Johnson et al. (1973) discussed pentachlorophenol, a related compound, noting its use as an antimicrobial agent with a specific composition and minimal contaminant presence (Johnson, Gehring, Kociba, & Schwertz, 1973).

  • Chemical Synthesis : Hui (2007) described a cost-effective method for synthesizing 2,3,4,5,6-pentafluorobenzoic acid from pentachlorobenzonitrile (Hui, 2007).

  • Cellulose Synthase Activity in Plants : Debolt et al. (2007) found that cellulose synthase subunits accumulate in localized regions on the plasma membrane of Arabidopsis hypocotyl cells after treatment with a related compound, 2,6-Dichlorobenzonitrile, suggesting a mechanism for cellulose inhibition in plants (Debolt, Gutierrez, Ehrhardt, & Somerville, 2007).

  • Environmental Preservation : Gordon (1956) discussed pentachlorophenol as a stable and toxic chemical used for timber preservation (Gordon, 1956).

  • Abiotic Degradation in Soil and Sediments : Klupinski, Chin, and Traina (2004) explored the abiotic degradation of pentachloronitrobenzene in anoxic soils and sediments, emphasizing the role of iron oxide nanoparticles in this process (Klupinski, Chin, & Traina, 2004).

  • Optimal Synthesis Conditions : Xiao Xiu-rong (2009) identified optimal process conditions for synthesizing pentachlorobenzonitrile (Xiao Xiu-rong, 2009).

  • Water Pollution and Biocide Use : Tanjore and Viraraghavan (1994) reported on pentachlorophenol's use as a biocide and its impact on water pollution, including available treatment technologies for its removal (Tanjore & Viraraghavan, 1994).

Safety And Hazards

Pentachlorobenzonitrile is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye irritation . Proper safety measures should be taken when handling this compound, including wearing protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

2,3,4,5,6-pentachlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7Cl5N/c8-3-2(1-13)4(9)6(11)7(12)5(3)10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INICGXSKJYKEIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7Cl5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40175084
Record name Pentachlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentachlorobenzonitrile

CAS RN

20925-85-3
Record name Pentachlorobenzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020925853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentachlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentachlorobenzonitrile
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENTACHLOROBENZONITRILE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
152
Citations
B Mittermaier, K Ballschmiter - Fresenius' journal of analytical chemistry, 1997 - Springer
… a mixture with PCBN 19, no problems occurred concerning peak assignment, since the tetrachlorobenzonitriles (eg PCBN 17) are well separated in HRGC from pentachlorobenzonitrile …
Number of citations: 6 link.springer.com
TL Barry, FM Gretch, JD Rosen - Bulletin of Environmental Contamination …, 1977 - Springer
… The material was thus tentatively identified as pentachlorobenzonitrile (C6CI5CN) . The structure of this compound was confirmed by obtaining accurate mass measurements and …
Number of citations: 3 link.springer.com
NJ Foulger, BJ Wakefield - Tetrahedron Letters, 1972 - cir.nii.ac.jp
Synthesis of aromatic nitriles by the metal-cyanide exchange reaction between aryl-lithium compounds and pentachlorobenzonitrile | CiNii Research … Synthesis of aromatic nitriles …
Number of citations: 16 cir.nii.ac.jp
AG Giumanini, P Geatti, G Verardo - Toxicological & Environmental …, 2000 - Taylor & Francis
… Pentachlorobenzonitrile (1) is to be found in the exhausts from incinerators (Mittermaier and Ballschmiter, 1997) of municipal wastes and as an impurity in chlorotalonil® (1,3-dicyanotetrachlorobenzene) …
Number of citations: 2 www.tandfonline.com
JM Birchall, RN Haszeldine, ME Jones - Journal of the Chemical …, 1971 - pubs.rsc.org
… Pentachlorobenzonitrile may … pentachlorobenzonitrile into the pentafluoro-compound therefore offers an attractive and relatively inexpensive route to the latter. Pentachlorobenzonitrile …
Number of citations: 5 pubs.rsc.org
JM Birchall, RN Haszeldine, ME Jones - Journal of the Chemical …, 1971 - pubs.rsc.org
… Reaction with an excess of chloride ion yields pentachlorobenzonitrile. Tetrafluoro-4-iodobenzonitrile undergoes attack at the iodine atom itself in the presence of iodide ion, and 4-…
Number of citations: 26 pubs.rsc.org
BJ Wakefield, DJ Wright - Journal of the Chemical Society C: Organic, 1970 - pubs.rsc.org
… The greater stability of pentachlorobenzonitrile N-oxide (IIIb) may be attributed to greater steric hindrance to dimerisation caused by the ' buttressing effect ' of the additional chlorine …
Number of citations: 24 pubs.rsc.org
A Konstantinov, CA Kingsmill… - Journal of the …, 1998 - ACS Publications
… limited to formation of pentachlorobenzonitrile followed by successive thermal cyanation o- and p- to the cyano group(s). Dark controls with pentachlorobenzonitrile showed that this was …
Number of citations: 6 pubs.acs.org
H Bessi, C Cossu-Leguille, A Zaid… - Bulletin of environmental …, 1999 - Springer
… Impurities included tetrachlorophthalonitrile, chlorinated dicyanobenzenes, and pentachlorobenzonitrile. Chlorothalonil was dissolved in acetone and diluted with culture medium to …
Number of citations: 13 link.springer.com
T NAKAMURA, O KAIEDA - Journal of Synthetic Organic Chemistry …, 1989 - jstage.jst.go.jp
… In 1984, we established the full commercial scale technology to produce PFBA started from benzonitrile by 1) vapour phase chlorination to pentachlorobenzonitrile (PCBN), 2) halogen …
Number of citations: 1 www.jstage.jst.go.jp

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